molecular formula C17H29NO3 B14024272 Tert-Butyl ((R)-1-((3R,5R,7R)-Adamantan-1-Yl)-2-Hydroxyethyl)Carbamate

Tert-Butyl ((R)-1-((3R,5R,7R)-Adamantan-1-Yl)-2-Hydroxyethyl)Carbamate

Cat. No.: B14024272
M. Wt: 295.4 g/mol
InChI Key: ULIBNRBBQNZMDN-ZZTKBFGJSA-N
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Description

Tert-Butyl (®-1-((3R,5R,7R)-Adamantan-1-Yl)-2-Hydroxyethyl)Carbamate is a complex organic compound characterized by its unique adamantane structure Adamantane is a diamondoid hydrocarbon, which imparts significant stability and rigidity to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-Butyl (®-1-((3R,5R,7R)-Adamantan-1-Yl)-2-Hydroxyethyl)Carbamate typically involves multiple steps:

    Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce the necessary substituents.

    Carbamate Formation: The final step involves the reaction of the hydroxyethyl derivative with tert-butyl isocyanate to form the carbamate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl compound.

    Reduction: The carbonyl compound can be reduced back to the hydroxyethyl group.

    Substitution: The adamantane core can undergo substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products

    Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

    Reduction: Regeneration of the hydroxyethyl group.

    Substitution: Introduction of halogenated derivatives or other functional groups.

Scientific Research Applications

Tert-Butyl (®-1-((3R,5R,7R)-Adamantan-1-Yl)-2-Hydroxyethyl)Carbamate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a drug candidate due to its stability and unique structure.

    Materials Science: The rigid adamantane core makes it useful in the design of novel materials with specific mechanical properties.

    Biological Studies: Its interactions with biological molecules are of interest for understanding its potential therapeutic effects.

    Industrial Applications: It can be used as a precursor for the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of Tert-Butyl (®-1-((3R,5R,7R)-Adamantan-1-Yl)-2-Hydroxyethyl)Carbamate involves its interaction with specific molecular targets. The adamantane core provides a stable scaffold that can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The hydroxyethyl and carbamate groups may also play roles in binding to these targets, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Adamantane: The parent hydrocarbon, known for its stability and use in antiviral drugs.

    Memantine: An adamantane derivative used in the treatment of Alzheimer’s disease.

    Amantadine: Another adamantane derivative with antiviral properties.

Uniqueness

Tert-Butyl (®-1-((3R,5R,7R)-Adamantan-1-Yl)-2-Hydroxyethyl)Carbamate is unique due to the combination of the adamantane core with the hydroxyethyl and carbamate groups. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C17H29NO3

Molecular Weight

295.4 g/mol

IUPAC Name

tert-butyl N-[(1R)-1-(1-adamantyl)-2-hydroxyethyl]carbamate

InChI

InChI=1S/C17H29NO3/c1-16(2,3)21-15(20)18-14(10-19)17-7-11-4-12(8-17)6-13(5-11)9-17/h11-14,19H,4-10H2,1-3H3,(H,18,20)/t11?,12?,13?,14-,17?/m0/s1

InChI Key

ULIBNRBBQNZMDN-ZZTKBFGJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CO)C12CC3CC(C1)CC(C3)C2

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C12CC3CC(C1)CC(C3)C2

Origin of Product

United States

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